Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Procure Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate (CAS 923061-93-2) as a critical fully aromatic comparator to the extensively studied tetrahydrobenzo[b]thiophene antimicrobial series. Its unique 3-(methylthio)benzamido substitution and ethyl ester distinguish it from positional isomers and methyl ester analogs, enabling definitive head-to-head studies on core aromaticity, ester stability, and regioisomeric target binding in COX/LOX or antibacterial assays. Avoid experimental variability by securing this exact regioisomer and oxidation state.

Molecular Formula C19H17NO3S2
Molecular Weight 371.47
CAS No. 923061-93-2
Cat. No. B2460361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate
CAS923061-93-2
Molecular FormulaC19H17NO3S2
Molecular Weight371.47
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)SC
InChIInChI=1S/C19H17NO3S2/c1-3-23-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)24-2/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyUGOKBLJIMUWFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate (CAS 923061-93-2): Compound Class and Structural Identity for R&D Procurement


Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate (CAS 923061-93-2, molecular formula C₁₉H₁₇NO₃S₂, molecular weight 371.47 g/mol) is a fully aromatic benzo[b]thiophene-3-carboxylate derivative bearing a 3-(methylthio)benzamido substituent at the 2-position [1]. This compound belongs to a broader class of benzo[b]thiophene amide-ester conjugates investigated for enzyme inhibition and antimicrobial applications, but its specific substitution pattern—an electron-donating methylthio group at the meta position of the benzamide ring coupled with an ethyl ester at the 3-carboxylate—distinguishes it from tetrahydro analogs and positional isomers within the same chemical space [2].

Why Generic Substitution of Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate with In-Class Analogs Carries Technical Risk


In the benzo[b]thiophene-3-carboxylate chemical series, relatively minor structural modifications—such as saturation of the thiophene ring, positional isomerism of the methylthio substituent (2- vs 3- vs 4-position), or substitution of the ethyl ester with a methyl ester or carboxamide—can produce substantial shifts in target engagement, physicochemical properties, and biological readout [1]. For example, in related series, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibited compound-specific antimicrobial potency with minimum inhibitory concentration (MIC) values differing by over an order of magnitude between closely related analogs, demonstrating that generic 'class-level' assumptions are unreliable for procurement decisions [2]. Consequently, researchers who substitute the title compound with a superficially similar analog risk obtaining divergent activity profiles that can undermine experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate vs. Closest Structural Analogs


Aromatic vs. Tetrahydro Core: Impact on Biological Activity Potential in Benzo[b]thiophene-3-carboxylate Series

The title compound possesses a fully aromatic benzo[b]thiophene core, in contrast to the more widely studied 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. In a systematic antimicrobial SAR study of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, the tetrahydro scaffold yielded MIC values against S. aureus ranging from 31.25 µg/mL to >500 µg/mL depending on the aryl substituent, with the most potent analog (compound S1) achieving an MIC of 31.25 µg/mL [1]. The fully aromatic core of the title compound alters the electronic character, planarity, and lipophilicity of the scaffold—parameters known to influence membrane penetration and target binding—but direct head-to-head antimicrobial data for this specific compound versus its tetrahydro analog are not yet published [2]. Procurement of the aromatic variant is therefore justified for SAR expansion studies aiming to decouple core saturation effects from substituent effects.

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Methylthio Positional Isomerism: 3-(Methylthio)benzamido vs. 2-(Methylthio)benzamido Substitution in Benzo[b]thiophene Derivatives

The title compound incorporates a 3-(methylthio)benzamido group (meta-substituted), whereas the closest commercially available benzothiophene amide analog—ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (MW 409.54 g/mol)—carries a 2-(methylthio)benzamido group (ortho-substituted) . In benzamide-containing bioactive molecules, the position of the methylthio substituent governs both the conformational preferences of the amide linkage and the electronic character of the aryl ring, which in turn modulate hydrogen-bonding capacity and target complementarity. Although no direct comparative pharmacological data exist for these two compounds, the well-established principle in medicinal chemistry that ortho vs. meta substitution can invert selectivity or potency across enzyme targets (e.g., kinases, COX isoforms) makes the positional isomer a non-interchangeable alternative [1]. Researchers requiring the 3-(methylthio) regioisomer for a specific SAR hypothesis must procure the title compound specifically.

Medicinal Chemistry Positional Isomerism Enzyme Inhibition

Ester Substituent Variability: Ethyl Ester vs. Methyl Ester and Carboxamide Analogs in Benzo[b]thiophene-3-carboxylate Series

The title compound bears an ethyl ester at the 3-carboxylate position. A closely related analog, methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, differs at two positions: the ester (methyl vs. ethyl) and the core saturation state (tetrahydro vs. aromatic) . Within the broader benzo[b]thiophene-3-carboxylate class, ester-to-carboxamide substitution has been shown to modulate pharmacological activity substantially. Specifically, in a series of benzo[b]thiophene-3-carboxylic acid derivatives tested for local anesthetic, anticholinergic, and antihistaminic activities, dialkylaminoethyl ester variants showed significantly greater potency than their carboxamide counterparts in guinea pig ileum assays, with the nature of the 3-position substituent directly governing both potency and duration of action [1]. While direct comparative stability or bioactivity data for the title compound's ethyl ester versus the corresponding methyl ester or carboxamide are not published, the class-level evidence indicates that ester identity is a non-trivial variable for biological performance. Users performing in vitro assays where ester hydrolysis rate affects compound availability should control for this variable by sourcing the specific ester variant required.

Prodrug Design Hydrolytic Stability Pharmacokinetics

COX-2 Inhibitory Potential: Contextualizing Benzo[b]thiophene-3-carboxylate Scaffold vs. Established Inhibitors

Benzothiophene derivatives bearing a 3-carboxylate or 3-carboxamide functionality have been explored as COX-2 and dual COX/5-LOX inhibitors. In a study of new benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors, compounds 4b, 4e, 4f, and 5a exhibited in vitro COX-2 inhibition superior to celecoxib (IC₅₀ values not explicitly disclosed for all in the abstract, but compound 4e demonstrated significant in vivo anti-inflammatory activity higher than celecoxib in the formalin-induced paw edema model) [1]. The title compound, with its 3-(methylthio)benzamido substituent at the 2-position and ethyl ester at the 3-position, shares the benzothiophene-3-carboxylate pharmacophoric core with these active derivatives but differs in the specific amide substitution pattern. No direct COX-2 inhibition data for this exact compound are available in the public domain. Procurement for COX-2 screening is supported by class-level precedent but should be undertaken with the understanding that the specific methylthio benzamide substitution represents an untested variation within this pharmacophore [2].

COX-2 Inhibition Anti-inflammatory Dual COX/LOX Inhibition

Recommended Application Scenarios for Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate (CAS 923061-93-2)


SAR Expansion in Benzo[b]thiophene Antimicrobial Programs: Aromatic Core vs. Tetrahydro Benchmarking

Procure the title compound as a fully aromatic comparator to the extensively studied 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate antimicrobial series, where compound S1 achieved an MIC of 31.25 µg/mL against S. aureus [1]. This head-to-head comparison enables the research team to isolate the contribution of core aromaticity to antibacterial potency, membrane penetration, and mammalian cytotoxicity, a key unanswered question in this chemical series.

Positional Isomer Selectivity Profiling: Meta-Methylthio vs. Ortho-Methylthio Benzamide Conjugates

Use the title compound as the 3-(methylthio) regioisomer reference standard in a pairwise comparison against ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]. This direct regioisomeric comparison is essential for any biochemical or cellular assay where the methylthio position on the benzamide ring is hypothesized to influence target binding or selectivity.

Exploratory COX-2 and Dual COX/5-LOX Screening of Novel Benzothiophene-3-carboxylate Derivatives

Submit the title compound for in vitro COX-1, COX-2, and 5-LOX enzyme inhibition assays, referencing the established activity of benzothiophene-based dual inhibitors (compounds 4b, 4e, 4f, 5a) that demonstrated COX-2 inhibition superior to celecoxib [1]. This screening determines whether the 3-(methylthio)benzamido substitution pattern retains or enhances the anti-inflammatory pharmacophore associated with the benzothiophene-3-carboxylate scaffold.

Ester-Dependent Stability and Prodrug Assessment in Benzo[b]thiophene-3-carboxylate Series

Compare the hydrolytic stability and cellular permeability of the title compound (ethyl ester) against the corresponding methyl ester analog under standardized in vitro conditions (e.g., human liver microsome stability assay, Caco-2 permeability). The class-level evidence that ester identity modulates pharmacological activity in benzo[b]thiophene-3-carboxylates [1] supports the need for explicit ester-variant characterization before advancing any candidate from this series into in vivo studies.

Quote Request

Request a Quote for Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.